molecular formula C17H17NO2 B2889347 2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone CAS No. 477864-32-7

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone

Cat. No.: B2889347
CAS No.: 477864-32-7
M. Wt: 267.328
InChI Key: MVAXIJWHRHEUIG-UHFFFAOYSA-N
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Description

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone (CAS 477864-32-7) is an isoindolinone-based chemical compound serving as a key synthetic intermediate and building block in organic and medicinal chemistry research. This compound is part of a structurally related family of isoindoline-1,3-dione derivatives that have demonstrated significant potential in pharmaceutical development, particularly in the search for multi-target therapies for complex neurodegenerative diseases . Research on closely related analogs highlights their promise as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds are designed to simultaneously inhibit key pathological targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE-1), and β-amyloid (Aβ) aggregation . Such a multifaceted approach is considered a promising strategy for developing disease-modifying treatments. The core isoindolinone structure is a privileged scaffold in drug discovery, also found in various natural products from fungi, which exhibit a range of pharmacological activities such as anti-inflammatory, antiviral, and anticancer effects . Applications: • A key intermediate for the synthesis of phthalimide-derived multi-target agents. • A core scaffold for designing and investigating potential therapeutic compounds. • For use in non-human research applications in chemistry and pharmacology. Important Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(1-hydroxy-3-phenylpropan-2-yl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-12-15(10-13-6-2-1-3-7-13)18-11-14-8-4-5-9-16(14)17(18)20/h1-9,15,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXIJWHRHEUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule comprises an isoindolin-1-one core substituted at the 2-position with a 1-benzyl-2-hydroxyethyl group. The isoindolinone scaffold is planar, as evidenced by crystallographic studies, while the biphenyl and hydroxyethyl substituents introduce stereoelectronic complexity. Synthetic challenges include:

  • Regioselective introduction of the hydroxyethyl-benzyl moiety without compromising the lactam ring.
  • Control of stereochemistry during epoxide ring-opening or nucleophilic substitution.
  • Compatibility of protecting groups (e.g., phthalimide, silyl ethers) with subsequent deprotection steps.

Core Synthetic Strategies

Phthalimide Alkylation and Epoxide Ring-Opening

A widely adopted route involves the alkylation of potassium phthalimide with ω-bromoalkene derivatives, followed by epoxidation and subsequent nucleophilic attack by benzylamine (Scheme 1).

Stepwise Procedure
  • Alkylation : Potassium phthalimide reacts with ω-bromobut-1-ene in dry dichloromethane (DCM) under nitrogen, yielding 2-(but-3-en-1-yl)isoindoline-1,3-dione.
  • Epoxidation : Treatment with meta-chloroperoxybenzoic acid (mCPBA) in DCM at 0°C generates the epoxide intermediate.
  • Ring-Opening : Benzylamine attacks the epoxide in refluxing ethanol, producing 2-(1-benzyl-2-hydroxyethyl)-1-isoindolinone after acidic workup.

Optimization Insights :

  • Epoxidation efficiency depends on mCPBA stoichiometry (1.2 equiv optimal).
  • Ring-opening regioselectivity favors secondary alcohol formation (90:10 anti:syn) under basic conditions.

Yield : 51–74% after recrystallization from toluene.

Nucleophilic Substitution on Tosylate Precursors

An alternative method employs 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl tosylate intermediates (Scheme 2).

Reaction Protocol
  • Tosylation : 2-(4-Hydroxyethylphenyl)isoindolinone reacts with p-toluenesulfonyl chloride in pyridine to form the tosylate.
  • Displacement : 1-Benzylpiperazine substitutes the tosyl group in ethanol under reflux with potassium hydroxide (2.0 equiv).

Critical Parameters :

  • Reflux duration (2–3 h) ensures complete substitution, monitored by TLC.
  • Column chromatography (ethyl acetate/petroleum ether, 1:8) purifies the product.

Yield : 87%.

Reductive Amination of Ketone Intermediates

A less common but efficient approach involves reductive amination of 2-(2-oxoethyl)-1-isoindolinone (Scheme 3).

Comparative Analysis of Synthetic Methods

Method Key Reagents Temperature Yield (%) Purity (HPLC) Citation
Epoxide Ring-Opening mCPBA, Benzylamine Reflux 51–74 >95%
Tosylate Displacement KOH, 1-Benzylpiperazine Reflux 87 98%
Reductive Amination NaCNBH₃, Benzylamine RT 68 93%

Key Observations :

  • Tosylate displacement offers the highest yield but requires toxic tosylating agents.
  • Epoxide methods are scalable but suffer from moderate regioselectivity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, ArH), 4.65 (dd, J = 8.2 Hz, 1H, CHOH), 3.92 (s, 2H, NCH₂), 2.75–2.60 (m, 2H, CH₂CHOH).
  • IR (KBr): ν 3280 cm⁻¹ (OH), 1705 cm⁻¹ (C=O lactam).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar isoindolinone core (mean deviation: 0.048 Å) and dihedral angles of 33.2° between substituents.

Industrial-Scale Considerations

  • Cost Efficiency : Tosylate method is preferred for bulk synthesis due to high yields.
  • Green Chemistry : Epoxide routes generate stoichiometric m-chlorobenzoic acid waste, necessitating solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindolinone derivatives.

Scientific Research Applications

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
  • 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone is unique due to its specific structural features, such as the benzyl group and hydroxyethyl side chain, which confer distinct chemical and biological properties

Biological Activity

2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoindoline derivatives with benzyl and hydroxyethyl groups. Various synthetic routes have been explored, focusing on optimizing yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to act as an inhibitor for certain pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including ovarian cancer xenografts. The compound showed a tumor growth suppression rate of approximately 100% in these models, suggesting its potential as a therapeutic agent against cancer .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against several bacterial strains with effective results, indicating potential applications in treating infections caused by resistant pathogens .

Study 1: Anticancer Efficacy

A study conducted on ovarian cancer models revealed that this compound significantly reduced tumor size and improved survival rates in treated subjects. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Study 2: Antimicrobial Screening

In another investigation, the compound was screened against common pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative treatment option .

Data Summary

Activity Target Effectiveness
AnticancerOvarian cancer xenograftsTumor growth suppression: 100%
AntimicrobialPseudomonas aeruginosaEffective at low concentrations
Staphylococcus aureusEffective at low concentrations

Q & A

Q. Validation :

  • Spectroscopy : 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} confirm regiochemistry and substitution patterns (e.g., δ 3.62 ppm for hydroxyethyl protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar 1-benzyl-4-chloroindoline-2,3-dione .

Advanced: How do substituents on the isoindolinone core influence binding affinity and selectivity toward biological targets?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Benzyl groups : Enhance lipophilicity and membrane penetration, critical for CNS-targeting compounds like pagoclone (a related isoindolinone GABA modulator) .
  • Hydroxyethyl chains : Introduce hydrogen-bonding interactions with residues in enzyme active sites (e.g., histamine receptors) .
  • Amino/methoxy substitutions : Modulate electronic effects, altering binding to kinases or pro-inflammatory enzymes .

Q. Methodological approach :

  • Comparative assays : Test analogs with systematic substitutions (e.g., dimethoxyphenethyl vs. fluorophenyl groups) using in vitro enzyme inhibition assays .
  • Molecular docking : Predict interactions with targets like thromboxane A2 synthase, validated by in vivo anti-inflammatory models .

Basic: What spectroscopic and chromatographic techniques are prioritized for purity assessment?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C17_{17}H15_{15}NO3_3 for indoprofen analogs) .
  • HPLC-UV/ELSD : Quantifies purity (>95%) and detects byproducts from incomplete cyclization .
  • IR spectroscopy : Identifies lactam carbonyl stretches (~1700 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Advanced: How can computational modeling guide the optimization of this compound derivatives for neuropharmacology?

Answer:

  • Molecular dynamics simulations : Predict blood-brain barrier permeability using logP and polar surface area calculations .
  • Density functional theory (DFT) : Optimize ligand conformations for GABAA_A receptor binding, correlating with anxiolytic efficacy in rodent models .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Glu202_{202} in kinase targets) .

Basic: What are the documented biological activities of isoindolinone derivatives, and what assays are used to validate them?

Answer:

  • Anti-inflammatory activity : Inhibit cyclooxygenase-2 (COX-2) in RAW 264.7 macrophage assays (IC50_{50} values reported for indoprofen analogs) .
  • Anticancer effects : MTT assays on cancer cell lines (e.g., IC50_{50} = 12 µM against HeLa cells for benzo[de]isoquinoline derivatives) .
  • Neuroprotective potential : Electrophysiological assays measuring GABAA_A receptor currents in hippocampal neurons .

Advanced: How should researchers address contradictions in reported pharmacological data for isoindolinones?

Answer:

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., biphasic effects in kinase inhibition assays) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Target profiling : Employ proteomic approaches (e.g., affinity chromatography-MS) to identify off-target interactions .

Basic: What are the critical considerations for designing stable analogs of this compound?

Answer:

  • Steric protection : Introduce methyl groups adjacent to reactive sites (e.g., lactam nitrogen) to prevent hydrolysis .
  • Solubility optimization : Incorporate polar substituents (e.g., amino groups) without compromising blood-brain barrier penetration .
  • Crystallization conditions : Use isopropanol/ethanol mixtures to enhance crystalline stability for long-term storage .

Advanced: What strategies are effective in resolving racemic mixtures of isoindolinones for enantioselective studies?

Answer:

  • Chiral chromatography : Use amylose-based columns to separate enantiomers, as applied to pagoclone .
  • Diastereomeric salt formation : React racemic acids with (+)-ephedrine, yielding crystallographically distinct salts .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, validated via polarimetry .

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